

3-Butoxyphenol chemical and physical properties

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Compound of Interest

Compound Name: **3-Butoxyphenol**

Cat. No.: **B099933**

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An In-depth Technical Guide to the Chemical and Physical Properties of **3-Butoxyphenol**

Introduction

3-Butoxyphenol, also known as resorcinol monobutyl ether, is an organic aromatic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, compiled from various sources. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Butoxyphenol** are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

Property	Value	Source
IUPAC Name	3-butoxyphenol	[1]
Synonyms	Resorcinol Monobutyl Ether, m-butoxyphenol	[1] [2]
CAS Number	18979-72-1	[1] [3] [2] [4] [5]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1] [3] [2] [4] [5] [6]
Molecular Weight	166.22 g/mol , 166.2170 g/mol	[1] [2] [4] [5] [6]
Purity	≥96% (GC)	[2] [5]

Table 2: Physical Properties

Property	Value	Source
Physical State	Solid, Liquid	[5] [6] [7]
Appearance	Colorless	[5]
Melting Point	Not available	[5]
Boiling Point	Not available	
Density/Specific Gravity	1.05	[5]
Refractive Index	1.52	[5]
Flash Point	Not applicable	[7]
Storage	Store under Argon	[2]
Sensitivity	Air sensitive	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.

Infrared (IR) Spectroscopy

While specific IR spectra for **3-Butoxyphenol** are not detailed here, general characteristics for phenols are well-established. Phenolic compounds typically exhibit a strong, broad absorption band in the region of 3300-3600 cm^{-1} corresponding to the O-H stretching vibration.[8] The broadening is a result of intermolecular hydrogen bonding. Additionally, a C-O stretching absorption is expected to appear around 1050 cm^{-1} .[8] Aromatic C-H stretching can be observed around 3100 cm^{-1} , and characteristic aromatic ring vibrations (C=C stretching) are present in the 1500-1600 cm^{-1} region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H and ^{13}C NMR data for **3-Butoxyphenol** are not readily available in the provided search results. However, for a compound with this structure, one would expect to see signals in the ^1H NMR spectrum corresponding to the aromatic protons, the protons of the butoxy group, and the phenolic hydroxyl proton. The protons on the carbon adjacent to the ether oxygen would be deshielded and appear in the 3.5-4.5 ppm range.[8][9] The phenolic -OH proton signal can be broad and its chemical shift can vary; it often does not show spin-spin splitting with adjacent protons due to rapid exchange.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for **3-Butoxyphenol** is available through the National Institute of Standards and Technology (NIST) WebBook.[3][4] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure of **3-Butoxyphenol**, likely involving cleavage of the butyl group and rearrangements of the aromatic ring. PubChem also lists major m/z peaks for this compound.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **3-Butoxyphenol** are not explicitly provided in the search results. However, standardized methods are widely used in chemical research.

Determination of Melting Point

A calibrated melting point apparatus would be used. A small amount of the solid sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which

the substance melts is recorded as the melting point.

Determination of Purity by Gas Chromatography (GC)

The purity of **3-Butoxyphenol** has been reported to be determined by Gas Chromatography (GC).[\[2\]](#)[\[5\]](#)

Methodology:

- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A suitable capillary column for the analysis of phenolic compounds.
- Carrier Gas: Typically helium or nitrogen.
- Temperature Program: An oven temperature program is set to ensure the separation of the analyte from any impurities.
- Injection: A small volume of a dilute solution of **3-Butoxyphenol** in a suitable solvent is injected into the instrument.
- Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to **3-Butoxyphenol** is compared to the total area of all peaks to determine the purity.

Spectroscopic Analysis

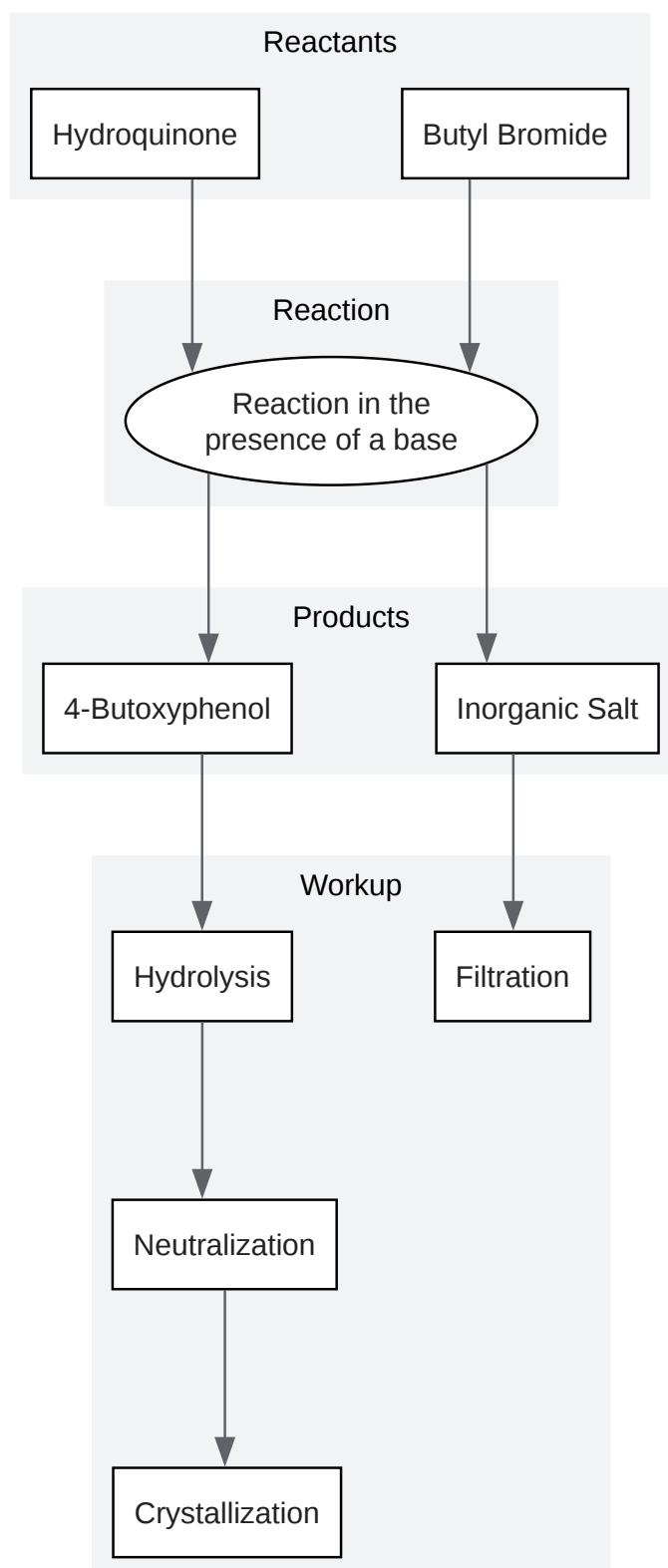
General Procedure for Acquiring Spectroscopic Data:

- IR Spectroscopy: A thin film of the liquid sample or a KBr pellet of the solid sample is prepared and analyzed using a Fourier Transform Infrared (FTIR) spectrometer.[\[1\]](#)
- NMR Spectroscopy: A solution of the compound in a deuterated solvent (e.g., CDCl_3) is prepared and analyzed in an NMR spectrometer.
- Mass Spectrometry: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[\[3\]](#)

Visualizations

Synthesis of 4-Butoxyphenol

While a specific synthesis for **3-Butoxyphenol** was not detailed, a method for a related isomer, 4-butoxyphenol, is described. It can be synthesized from hydroquinone.[\[10\]](#)[\[11\]](#) The following diagram illustrates a general synthetic pathway.

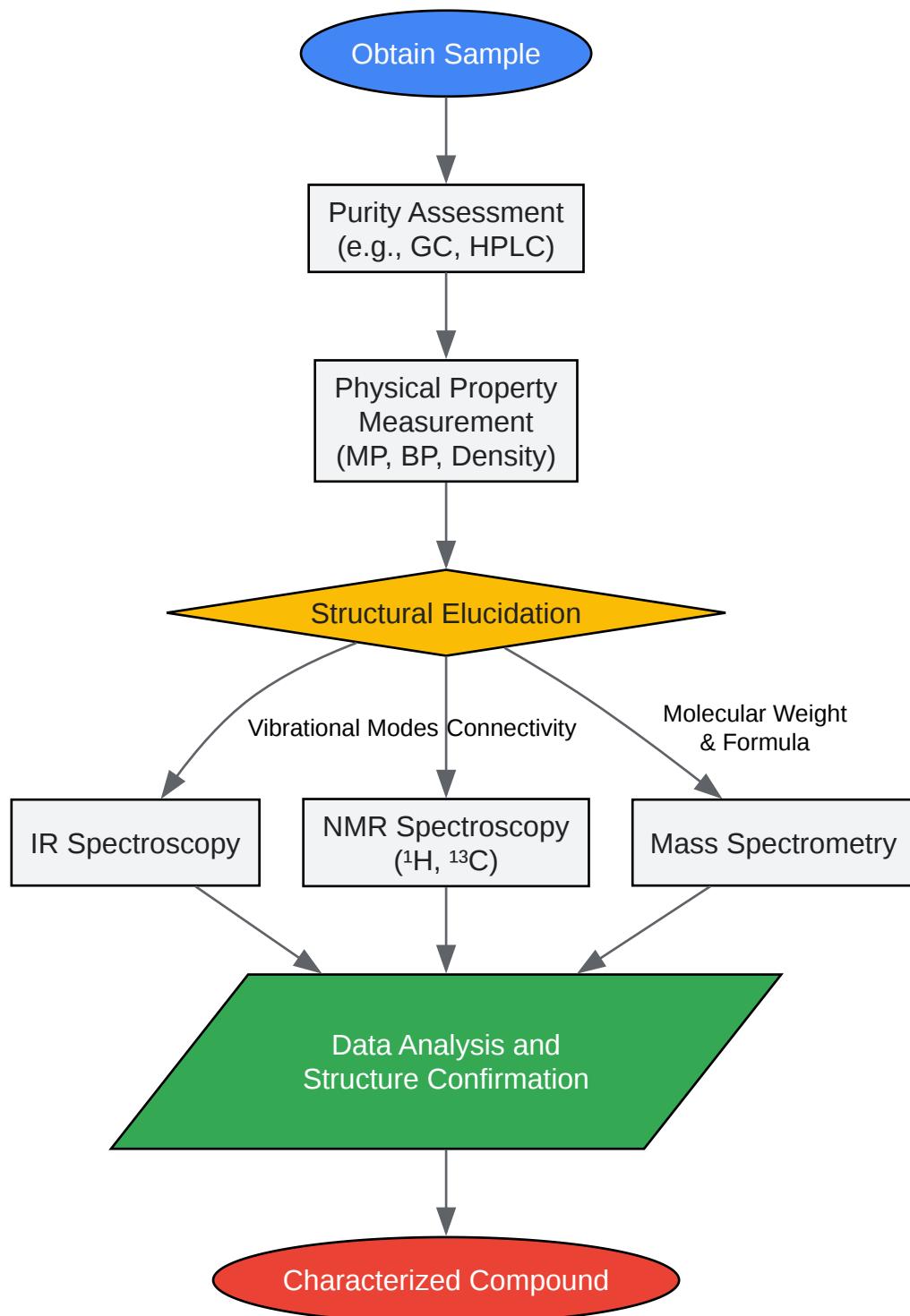


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Caption: Synthetic pathway for 4-Butoxyphenol.

General Workflow for Chemical Characterization

The following diagram outlines a typical workflow for the characterization of a chemical compound like **3-Butoxyphenol**.



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Caption: Workflow for chemical characterization.

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